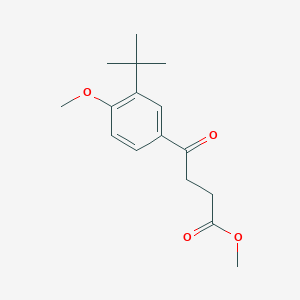

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

説明

特性

IUPAC Name |

methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-16(2,3)12-10-11(6-8-14(12)19-4)13(17)7-9-15(18)20-5/h6,8,10H,7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMANPAGOIWQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)CCC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical properties of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern everything from reaction kinetics and product purity to bioavailability and formulation stability. This guide provides a comprehensive technical overview of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate, a substituted aromatic keto-ester.

The structure of this molecule, featuring a sterically hindered phenol ether, a ketone, and a methyl ester, suggests its potential utility as a synthetic intermediate for more complex molecular targets, potentially in areas like medicinal chemistry where related structures have shown biological activity.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just a compilation of data, but also the underlying scientific rationale and field-proven experimental protocols for its characterization.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structural features of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate—an aromatic ketone conjugated with a methoxy group and a bulky tert-butyl substituent, alongside an aliphatic methyl ester—dictate its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate | - |

| Molecular Formula | C₁₆H₂₂O₄ | [2] |

| Molecular Weight | 278.34 g/mol | [2] |

| CAS Number | Not Assigned | [2] |

| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)CCC(=O)OC)OC | - |

Core Physicochemical Properties: A Summary

The physical state, solubility, and thermal properties of a compound are critical parameters for its handling, purification, and formulation. While specific experimental data for this exact molecule is not widely published, we can infer expected properties based on its structural analogues and provide robust methods for their empirical determination.

| Property | Predicted/Typical Value | Significance in Research & Development |

| Physical Form | Solid (likely crystalline powder) | Affects handling, dissolution rate, and formulation (e.g., for tableting or suspension). |

| Melting Point | Undetermined; requires experimental measurement. | A sharp melting point range (typically <1°C) is a primary indicator of high purity.[3] Impurities lead to a depressed and broader melting range. |

| Boiling Point | > 300 °C (Estimated) | High boiling point is expected due to molecular weight and polarity. Important for assessing thermal stability and purification via distillation under vacuum. |

| Water Solubility | Insoluble / Very Low | The molecule's large hydrophobic surface area (tert-butyl and phenyl groups) will dominate over the polar ester and ketone groups, limiting aqueous solubility.[4] |

| Organic Solvent Solubility | Soluble in ethers, chlorinated solvents, acetone, ethyl acetate. | Knowledge of solubility in organic solvents is crucial for synthesis workups, purification (e.g., recrystallization, chromatography), and formulation.[5] |

| LogP (Octanol/Water) | > 3 (Estimated) | Indicates high lipophilicity, suggesting the compound is likely to partition into lipid membranes. This is a critical parameter for predicting ADME properties in drug development. |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure.[6][7] The combination of NMR, IR, and Mass Spectrometry is essential for confirming the identity and purity of synthesized Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups.[7] The spectrum of this molecule will be dominated by strong absorptions from the two carbonyl groups.

-

Aromatic Ketone C=O Stretch: Expected around 1685-1690 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[8][9]

-

Aliphatic Ester C=O Stretch: Expected around 1735-1740 cm⁻¹ . This is a characteristically strong and sharp peak.

-

C-O Stretches: Strong bands are expected between 1100-1300 cm⁻¹ for the ester and ether linkages.[10]

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

sp³ C-H Stretches: Bands just below 3000 cm⁻¹ from the tert-butyl, methoxy, and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[7]

-

¹H NMR:

-

tert-Butyl Protons: A sharp singlet around ~1.4 ppm integrating to 9H.

-

Methylene Protons (-CH₂-CH₂-) : Two distinct triplets between ~2.8 and ~3.3 ppm , each integrating to 2H. The protons alpha to the ketone will be further downfield than those alpha to the ester.

-

Methoxy Protons (-OCH₃) : A sharp singlet around ~3.9 ppm integrating to 3H on the aromatic ring.

-

Ester Methyl Protons (-COOCH₃) : A sharp singlet around ~3.7 ppm integrating to 3H.

-

Aromatic Protons: Three protons on the substituted ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets between ~6.9 and ~7.8 ppm .

-

-

¹³C NMR:

-

Carbonyl Carbons: The two C=O carbons will be the most downfield signals. The ketone carbon is expected around 195-200 ppm , while the ester carbon will be around ~173 ppm .[9][11]

-

Aromatic Carbons: Six distinct signals are expected in the 110-165 ppm range.

-

Aliphatic Carbons: Signals for the methoxy groups, methylene carbons, the tert-butyl quaternary carbon, and the tert-butyl methyl carbons will appear upfield (< 60 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which can further confirm the structure.

-

Molecular Ion Peak (M⁺): A clear peak at m/z = 278.34.

-

Key Fragmentation Patterns: Expect to see characteristic fragmentation, such as alpha-cleavage adjacent to the ketone, and McLafferty rearrangement if sterically feasible.[8][9] Common fragments would correspond to the loss of the methoxy group (-31), the ester group (-59), or cleavage at the keto-methylene bond.

Experimental Workflows & Protocols

Authoritative and reproducible experimental design is paramount. The following section details the step-by-step protocols for determining the key physicochemical properties discussed.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial characterization of a newly synthesized batch of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate.

Caption: A logical progression from synthesis to detailed characterization.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is a thermally induced phase transition from a crystalline solid to a liquid. For a pure compound, this transition occurs over a very narrow temperature range because the crystal lattice is uniform. Impurities disrupt this lattice, requiring less energy (a lower temperature) to break down and occurring over a wider range.[12] This makes it a sensitive and rapid indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[13]

-

Capillary Loading: Invert a capillary tube (closed end down) and tap the open end into the powdered sample. A small amount of solid (2-3 mm height) should enter the tube.[14]

-

Sample Packing: To pack the sample tightly into the closed end, drop the capillary tube, closed end first, down a long glass tube (approx. 1 meter) onto a hard surface. The bouncing action will compact the powder. Repeat 5-10 times.[14] Proper packing is critical to avoid shrinking during heating, which can be mistaken for melting.[14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional but Recommended): If the melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[12][14]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[14] Begin heating again, but at a slow rate of 1-2°C per minute once you are within 15-20°C of the expected melting point.[12][13] A slow ramp rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer.[14]

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Cleanup: Never reuse a capillary tube for a second measurement, as the sample may have decomposed.[13][14]

Protocol 2: Qualitative Solubility Profiling

Causality: The principle of "like dissolves like" governs solubility. The overall solubility of a molecule is a balance between its polar (hydrophilic) and non-polar (hydrophobic) regions. This protocol systematically tests the compound's solubility in a range of solvents of varying polarity and pH to build a comprehensive profile.

Methodology:

-

Sample Preparation: For each test, use a consistent amount of the compound, approximately 10-20 mg of solid, in a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent. Agitate the mixture vigorously for 30-60 seconds.

-

Observation: A compound is considered "soluble" if it dissolves completely.

-

Test Solvents (in order):

-

Water (H₂O): Tests for overall polarity. Due to its large non-polar structure, the compound is expected to be insoluble.

-

5% Sodium Bicarbonate (NaHCO₃): Tests for the presence of strong acids (e.g., carboxylic acids). No reaction is expected.

-

5% Sodium Hydroxide (NaOH): Tests for acids and phenols. No reaction is expected.

-

5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines). No reaction is expected.[15]

-

Concentrated Sulfuric Acid (H₂SO₄): Tests for compounds with oxygen atoms or unsaturation. The compound is expected to dissolve due to protonation of the ketone and ester oxygens.[15]

-

Organic Solvents: Test solubility in common lab solvents like ethanol, acetone, ethyl acetate, dichloromethane, and diethyl ether. The compound is expected to be soluble in most of these.

-

Workflow for Spectroscopic Analysis

The following diagram outlines the general steps for preparing a sample for common spectroscopic techniques.

Caption: Sample preparation pathways for NMR, IR, and MS analysis.

Conclusion

The physicochemical properties of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate define its behavior from the reaction flask to potential final applications. Its predicted high lipophilicity, low water solubility, and distinct spectroscopic features are direct consequences of its substituted aromatic keto-ester structure. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity and reproducibility. For any scientist working with this molecule or its analogues, a thorough characterization using these methods is not merely a preliminary step but a critical component of rigorous scientific investigation and successful product development.

References

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023, May 8). Westlab.

- Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis.

- Melting Point Determination Lab Protocol. (n.d.). Studylib.net.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- The Big Review VI: Carbonyl Compounds. (2025, May 5). Spectroscopy Online.

- Spectroscopy of Aldehydes and Ketones. (2020, February 7). Oregon State University.

- methyl4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate. (n.d.). Thoreauchem.

- Spectroscopic Analysis: Organic Chemistry Study Guide. (2025, August 15). Fiveable.

- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.

- 4-(4-tert-butylphenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid. (n.d.). Sigma-Aldrich.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Ester Solubility and Preparation Lab Report. (n.d.). Scribd.

- IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. (2010, June 7). AIP Publishing.

- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020, May 15). PubMed.

- Solubility of Organic Compounds. (2023, August 31). University of Toronto.

Sources

- 1. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. methyl4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate-None - Thoreauchem [thoreauchem.com]

- 3. studylib.net [studylib.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. fiveable.me [fiveable.me]

- 7. rroij.com [rroij.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Formation of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Abstract

This technical guide provides a comprehensive exploration of the synthesis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate, a key intermediate in the production of the second-generation antihistamine, Fexofenadine.[1][2] This document delves into the mechanistic intricacies of the formation of this molecule, focusing on the strategic application of the Friedel-Crafts acylation and subsequent esterification. We will examine the directing effects of substituents on the aromatic ring that govern the regioselectivity of the primary reaction. Detailed, step-by-step experimental protocols are provided, underpinned by a discussion of the causal factors influencing procedural choices. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: Strategic Importance in Pharmaceutical Synthesis

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a crucial building block in the multi-step synthesis of Fexofenadine.[3][4] The structural features of this intermediate, namely the substituted aromatic ring and the keto-ester functionality, are meticulously assembled to facilitate the subsequent construction of the final active pharmaceutical ingredient (API). Understanding the nuances of its formation is paramount for optimizing the overall synthetic route of Fexofenadine, ensuring high yield and purity.

The synthesis of this intermediate is a two-stage process, commencing with the Friedel-Crafts acylation of 2-tert-butyl-1-methoxybenzene with succinic anhydride to yield 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid. This is followed by the esterification of the carboxylic acid to afford the target methyl ester. This guide will dissect each of these stages in detail.

Mechanistic Deep Dive: The Friedel-Crafts Acylation and Regiochemical Control

The cornerstone of this synthesis is the Friedel-Crafts acylation, a powerful method for the formation of carbon-carbon bonds to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of succinic anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, rendering the adjacent carbonyl carbon highly electrophilic. This complex then rearranges to form a highly reactive acylium ion, which serves as the potent electrophile in the subsequent step.

Caption: Formation of the acylium ion from succinic anhydride and AlCl₃.

Electrophilic Aromatic Substitution and the Role of Directing Groups

The crux of the reaction's success lies in the regioselective attack of the electrophile on the aromatic ring of 2-tert-butyl-1-methoxybenzene. The regioselectivity is dictated by the electronic effects of the methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) substituents.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its activating nature stems from the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system through resonance, thereby increasing the nucleophilicity of the ring.

-

Tert-butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating group and also an ortho, para-director. It exerts a positive inductive effect (+I), donating electron density through the sigma bond framework.

When both groups are present, the powerful activating and directing effect of the methoxy group dominates. The incoming acylium ion is directed to the positions ortho and para to the methoxy group. In the starting material, 2-tert-butyl-1-methoxybenzene, the para position to the methoxy group is already occupied by the tert-butyl group. Of the two ortho positions, one is sterically hindered by the bulky adjacent tert-butyl group. Consequently, the electrophilic attack preferentially occurs at the less sterically hindered ortho position, which is para to the tert-butyl group. This results in the desired 3-tert-butyl-4-methoxyphenyl regioisomer.

The electrophilic attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton from the site of substitution.

Caption: Simplified workflow of the electrophilic aromatic substitution.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with in-process checks and clear endpoints.

Stage 1: Friedel-Crafts Acylation to form 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid

This procedure is adapted from established methodologies for Friedel-Crafts acylation reactions.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| 2-tert-butyl-1-methoxybenzene | 164.24 | 1.0 | (To be calculated) |

| Succinic Anhydride | 100.07 | 1.1 | (To be calculated) |

| Anhydrous Aluminum Chloride | 133.34 | 2.2 | (To be calculated) |

| Dichloromethane (DCM) | - | - | (Sufficient volume) |

| Crushed Ice | - | - | (Sufficient quantity) |

| Concentrated Hydrochloric Acid | - | - | (Sufficient quantity) |

| 5% Sodium Bicarbonate Solution | - | - | (Sufficient quantity) |

| Ethyl Acetate | - | - | (Sufficient volume) |

| Anhydrous Magnesium Sulfate | - | - | (Sufficient quantity) |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride and dichloromethane.

-

Catalyst Suspension: Stir the mixture to form a suspension of the catalyst. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: In a separate beaker, dissolve 2-tert-butyl-1-methoxybenzene and succinic anhydride in dichloromethane. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the substrate solution dropwise to the cooled catalyst suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

-

Product Extraction: Combine the organic layers and extract the product with a 5% aqueous sodium bicarbonate solution. The carboxylic acid product will move into the aqueous layer as its sodium salt.

-

Precipitation: Separate the aqueous layer and slowly acidify it with concentrated hydrochloric acid with cooling until the precipitation of the solid product is complete.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Stage 2: Esterification to Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

This protocol utilizes a standard acid-catalyzed esterification method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid | 278.34 | 1.0 | (To be calculated) |

| Methanol | 32.04 | (Excess, as solvent) | (Sufficient volume) |

| Concentrated Sulfuric Acid | 98.08 | Catalytic | (e.g., 2-5 mol%) |

| Saturated Sodium Bicarbonate Solution | - | - | (Sufficient quantity) |

| Brine | - | - | (Sufficient quantity) |

| Ethyl Acetate | - | - | (Sufficient volume) |

| Anhydrous Sodium Sulfate | - | - | (Sufficient quantity) |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Washing: Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: The crude Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol/water or hexanes).

Characterization of the Final Product

The identity and purity of the synthesized Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the substitution), the methoxy group (a singlet around 3.8-3.9 ppm), the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the two methylene groups of the butanoate chain (triplets).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with quaternary carbons showing lower intensity), the methoxy carbon, the carbons of the tert-butyl group, the methyl ester carbon, and the methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1740 cm⁻¹), as well as C-O stretching and aromatic C-H and C=C stretching vibrations.

Conclusion

The formation of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a well-defined process that leverages fundamental principles of organic chemistry, most notably the Friedel-Crafts acylation. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents on the aromatic ring, is essential for achieving the desired regioselectivity and high yields. The provided experimental protocols offer a robust framework for the synthesis and purification of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently approach the synthesis of this and similar molecules with a strong foundation in both theory and practice.

References

-

Apicule. Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate (CAS No: 154477-54-0) API Intermediate Manufacturers. Available at: [Link]

- Google Patents. CN101182306A - The synthetic method of the intermediate of fexofenadine.

- Mao, J., Gu, H., & Zhang, P. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange, 2008, 137091.

- Google Patents. CN102351779A - Preparation method of fexofenadine intermediate.

-

Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. Asian Journal of Chemistry. Available at: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

Sources

- 1. Fexo 6 (Fexo chloro) (4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl Ester) (CAS NO:154477-54-0) | Fexo 6 (Fexo chloro) (4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl Ester) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. apicule.com [apicule.com]

- 3. CN101182306A - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: A Systematic Approach to Determining the Solubility Profile of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate in Organic Solvents

Executive Summary

The successful development and formulation of active pharmaceutical ingredients (APIs) and specialty chemicals are fundamentally dependent on a thorough understanding of their physicochemical properties, chief among them being solubility. This guide provides a comprehensive framework for characterizing the solubility profile of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate (MW: 278.35 g/mol , Formula: C₁₆H₂₂O₄)[1]. Due to the limited publicly available data on this specific molecule, this document outlines a first-principles approach, combining theoretical prediction with robust experimental methodology. We will explore the theoretical underpinnings of solubility, present a systematic strategy for solvent selection, detail a rigorous experimental protocol for solubility determination, and provide a framework for data interpretation. This guide is intended for researchers, chemists, and formulation scientists engaged in process development, crystallization, and purification.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This concept is more formally quantified using solubility parameters, which describe the cohesive energy density of a substance. The Hansen Solubility Parameters (HSP) provide a powerful semi-empirical method to predict miscibility by deconstructing the total cohesive energy into three distinct components.[3][4]

-

δd (Dispersion forces): Energy derived from atomic-level induced dipoles.

-

δp (Polar forces): Energy from the interaction of permanent dipoles.[4]

-

δh (Hydrogen bonding): Energy from electron-deficient hydrogen atoms interacting with electron-rich atoms (N, O, F).[4]

Two substances are likely to be miscible if their Hansen parameters are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional "Hansen space" can be calculated, providing a quantitative measure of their affinity.[3] While a full HSP determination for a novel compound like Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate requires extensive experimentation, understanding this framework is crucial for rational solvent selection.

A Systematic Strategy for Solvent Selection

Choosing the right solvents is a critical step that dictates the efficiency of processes like crystallization, impacting yield, purity, and crystal morphology.[5][6] A comprehensive solubility screen should not be random but should instead cover a diverse range of solvent classes and polarities. The following strategy ensures a thorough evaluation.

Solvent Classification

The initial selection should include representative solvents from various chemical families to probe different types of intermolecular interactions. A recommended starting panel is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Initial Solubility Screening

| Solvent Class | Example Solvent | Predominant Interaction Type | Relative Polarity |

|---|---|---|---|

| Protic Solvents | |||

| Alcohols | Methanol | Hydrogen Bonding, Polar | High |

| Isopropanol | Hydrogen Bonding, Polar | Medium | |

| Aprotic Polar Solvents | |||

| Ketones | Acetone | Dipole-Dipole | Medium-High |

| Esters | Ethyl Acetate | Dipole-Dipole | Medium |

| Ethers | Tetrahydrofuran (THF) | Dipole-Dipole | Medium |

| Amides | Dimethylformamide (DMF) | Dipole-Dipole | High |

| Nitriles | Acetonitrile | Dipole-Dipole | High |

| Aprotic Nonpolar Solvents | |||

| Alkanes | Heptane | van der Waals (Dispersion) | Low |

| Aromatics | Toluene | van der Waals (Dispersion) | Low |

Logical Workflow for Solvent Screening

The process of selecting and narrowing down suitable solvents can be visualized as a logical funnel. The goal is to move from a broad screen to a few optimal candidates for specific applications like crystallization.

Caption: Logical workflow for systematic solvent selection.

Experimental Protocol: Thermodynamic Solubility Determination

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at a given temperature.[7][8] It is a robust and self-validating system when performed correctly.

Materials and Equipment

-

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials (e.g., 20 mL) with PTFE-lined caps

-

Analytical balance (± 0.1 mg)

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes and needles

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point of ~100 mg in 5 mL of solvent is often adequate.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for novel compounds.[7]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully draw the supernatant (the clear liquid phase) using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

-

Dilution: Accurately weigh the collected filtrate, then perform a precise serial dilution with fresh solvent into a volumetric flask to bring the concentration within the analytical range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. Express the solubility in mg/mL and mol/L.

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 2: Solubility Profile of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate at 25 °C

| Solvent | Molecular Formula | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Methanol | CH₄O | 0.762 | Experimental Data | Calculated Data |

| Isopropanol | C₃H₈O | 0.546 | Experimental Data | Calculated Data |

| Acetone | C₃H₆O | 0.355 | Experimental Data | Calculated Data |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | Experimental Data | Calculated Data |

| Acetonitrile | C₂H₃N | 0.460 | Experimental Data | Calculated Data |

| Tetrahydrofuran | C₄H₈O | 0.207 | Experimental Data | Calculated Data |

| Toluene | C₇H₈ | 0.099 | Experimental Data | Calculated Data |

| Heptane | C₇H₁₆ | 0.012 | Experimental Data | Calculated Data |

| ...other solvents| | | | |

Note: Relative polarity values are illustrative and can be found in standard references.

Interpretation: The resulting data provides a clear map of the compound's behavior. High solubility in polar solvents like methanol and acetonitrile would suggest the methoxy and ester groups dominate its interactions. Conversely, significant solubility in toluene might indicate the aromatic and tert-butyl groups play a larger role. A steep positive correlation between solubility and temperature for a given solvent is ideal for developing a cooling crystallization process.[9]

Conclusion

Determining the solubility profile of a new chemical entity like Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a foundational step in its development pathway. By employing a systematic approach that combines theoretical principles with the robust shake-flask experimental method, researchers can generate reliable and actionable data. This information is indispensable for the rational design of purification processes, the development of stable formulations, and the overall acceleration of the research and development lifecycle.

References

-

Flow Crystallization | Solubility Control - Vapourtec Ltd. (2024). Vapourtec Ltd. [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]

-

Solvent selection for process development. (2021). Technobis Crystallization Systems. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Pharmaceutical Sciences. [Link]

-

Chapter 4 Solvent design for crystallization of pharmaceutical products | Request PDF. (n.d.). ResearchGate. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). BioAssay Systems. [Link]

-

Computer-aided rational solvent selection for pharmaceutical crystallization. (n.d.). DSpace@MIT. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. [Link]

-

Applications of the Hansen solubility parameter for cellulose. (2021). BioResources. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls. [Link]

-

Hansen solubility parameter - Wikipedia. (n.d.). Wikipedia. [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). Kinam Park. [Link]

-

methyl4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate-None. (n.d.). Thoreauchem. [Link]

-

SOLVENT MISCIBILITY CHART. (n.d.). Vapourtec. [Link]

Sources

- 1. methyl4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate-None - Thoreauchem [thoreauchem.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. vapourtec.com [vapourtec.com]

Step-by-step synthesis protocol for Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Application Note: Synthesis and Mechanistic Evaluation of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

Scientific Overview & Mechanistic Rationale

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a highly valued bifunctional aromatic intermediate. Featuring both a reactive ketone and a terminal methyl ester, it serves as a critical building block in the development of multi-targeted Abelson-family tyrosine kinase inhibitors, which are actively investigated for the treatment of neurodegenerative disorders such as Parkinson's disease[1][2].

The synthesis of this intermediate relies on a highly regioselective Friedel-Crafts acylation[3]. The starting material, 2-tert-butylanisole, undergoes electrophilic aromatic substitution with methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride).

Regioselectivity Logic: The methoxy group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. The bulky tert-butyl group at the C2 position, combined with the methoxy group itself, creates significant steric hindrance at the remaining ortho position (C6). Consequently, the acylium ion attacks almost exclusively at the para position (C4). This intrinsic steric shielding ensures a high yield of the desired 1,2,4-substituted target without the need for complex downstream isomer separation.

Quantitative Reagent Matrix

To ensure reproducibility, all quantitative data for the synthesis at a 10 mmol scale is summarized below.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 2-tert-Butylanisole | 164.25 | 1.0 eq | 1.64 g (10.0 mmol) | Electron-rich Arene (Starting Material) |

| Methyl 4-chloro-4-oxobutanoate | 150.56 | 1.1 eq | 1.66 g (11.0 mmol) | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 eq | 1.60 g (12.0 mmol) | Lewis Acid Catalyst |

| Dichloromethane (DCM), anhydrous | 84.93 | N/A | 40 mL | Reaction Solvent |

| 1M Hydrochloric Acid (HCl) | 36.46 | Excess | 30 mL | Quenching Agent |

| Magnesium Sulfate (MgSO₄) | 120.37 | N/A | As needed | Drying Agent |

Step-by-Step Experimental Protocol

Phase 1: Electrophile Generation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

-

Add anhydrous AlCl₃ (1.60 g) and suspend it in anhydrous DCM (20 mL).

-

Causality: 1.2 equivalents of AlCl₃ are strictly required. The Lewis acid not only activates the acyl chloride but also forms a stable 1:1 coordination complex with the carbonyl oxygen of the newly formed ketone product. Using a purely catalytic amount would stall the reaction prematurely[3].

-

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add methyl 4-chloro-4-oxobutanoate (1.66 g) dropwise over 10 minutes. Stir for an additional 15 minutes to ensure complete generation of the highly reactive acylium ion complex.

Phase 2: Electrophilic Aromatic Substitution 5. Dissolve 2-tert-butylanisole (1.64 g) in anhydrous DCM (10 mL). 6. Transfer this solution to the addition funnel and add it dropwise to the acylium ion mixture at 0 °C over 20 minutes.

-

Causality: Maintaining 0 °C during the addition prevents the highly reactive acylium ion from inducing unwanted side reactions, such as the Lewis acid-mediated demethylation of the anisole derivative or polymerization[3].

-

Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–4 hours.

Phase 3: In-Process Control (Self-Validation) 8. Perform Thin-Layer Chromatography (TLC) analysis (Eluent: Hexanes/Ethyl Acetate 4:1, UV visualization at 254 nm).

-

Validation: The reaction is deemed complete when the high-R_f spot of 2-tert-butylanisole completely disappears, replaced by a new, lower-R_f spot corresponding to the more polar ketone/ester product.

Phase 4: Quenching and Purification 9. Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 1M HCl.

-

Causality: The acidic quench breaks the strong AlCl₃-ketone coordination complex, releasing the free product into the organic phase while dissolving the aluminum salts in the aqueous phase, which prevents stubborn emulsion formation.

-

Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, followed by brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 4:1 Hexanes/EtOAc) to afford the pure Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate as a solid/viscous oil.

Reaction Pathway Visualization

Fig 1: Mechanistic workflow for the Friedel-Crafts acylation of 2-tert-butylanisole.

Expected Analytical Characterization (Self-Validation)

To ensure the structural integrity of the synthesized batch, verify the product against the following expected ¹H NMR (CDCl₃, 400 MHz) spectral assignments. The presence of the ABX spin system confirms the para-acylation regioselectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Correlation |

| ~7.95 | d (J = 2.0 Hz) | 1H | Aromatic H-2 (ortho to t-Bu, meta to OMe) |

| ~7.85 | dd (J = 8.5, 2.0 Hz) | 1H | Aromatic H-6 (meta to OMe, para to t-Bu) |

| ~6.85 | d (J = 8.5 Hz) | 1H | Aromatic H-5 (ortho to OMe) |

| ~3.88 | s | 3H | Methoxy group (-OCH₃) |

| ~3.70 | s | 3H | Methyl ester (-COOCH₃) |

| ~3.25 | t (J = 6.5 Hz) | 2H | Succinyl methylene (-CO-CH₂-) |

| ~2.75 | t (J = 6.5 Hz) | 2H | Succinyl methylene (-CH₂-COO-) |

| ~1.37 | s | 9H | tert-Butyl group (-C(CH₃)₃) |

References

-

Compounds and compositions thereof (US Patent 9,487,500 B2). Inhibikase Therapeutics, Inc. Retrieved from:[1]

-

Compositions and methods for inhibiting kinases (WO2018081251A1). Inhibikase Therapeutics, Inc. Retrieved from:[2]

Sources

The Strategic Synthesis and Application of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate: A Versatile Scaffold for Novel Active Pharmaceutical Ingredients

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The 3-tert-butyl-4-methoxyphenyl moiety represents one such scaffold. The presence of a bulky tert-butyl group ortho to a methoxy group on a phenyl ring imparts unique electronic and steric properties. The methoxy group can engage in crucial hydrogen bonding interactions with protein active sites, while the sterically demanding tert-butyl group can define selectivity and modulate pharmacokinetic properties by shielding the molecule from metabolic degradation.

This application note details the synthesis and potential applications of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate , a versatile building block that combines this privileged scaffold with a reactive 4-oxobutanoate side chain. This side chain presents multiple opportunities for chemical elaboration, making it an ideal starting point for the synthesis of a diverse range of novel active pharmaceutical ingredients (APIs). We will provide a detailed, field-proven protocol for the synthesis of this key intermediate and explore its application in the generation of hypothetical, yet scientifically plausible, novel APIs targeting distinct therapeutic areas.

Part 1: Synthesis of the Core Scaffold: Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

The synthesis of the title compound is achieved through a two-step process commencing with a Friedel-Crafts acylation, a robust and well-established method for the formation of carbon-carbon bonds with aromatic rings.[1][2] This is followed by a standard esterification to yield the final product.

Experimental Protocol: Friedel-Crafts Acylation and Esterification

Step 1: Synthesis of 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid

-

Materials:

-

2-tert-butylanisole (1.0 eq)

-

Succinic anhydride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Nitrobenzene (solvent)

-

5M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq) and nitrobenzene.

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 2-tert-butylanisole (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene.

-

Add the solution from step 3 to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid as a solid.

-

Step 2: Synthesis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate

-

Materials:

-

4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq)

-

Methanol (solvent)

-

Sulfuric acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve the product from Step 1 in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate.

-

Causality Behind Experimental Choices

-

Choice of Lewis Acid: Aluminum chloride is a powerful Lewis acid that effectively activates the succinic anhydride for electrophilic attack on the electron-rich anisole ring.[2]

-

Regioselectivity: The methoxy group of 2-tert-butylanisole is a strong ortho-, para-directing group. The bulky tert-butyl group at the 2-position provides significant steric hindrance, thus favoring acylation at the para-position (C-5), leading to the desired 3,4-disubstituted product.

-

Esterification: The Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Expected Characterization Data

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.8 (d, 1H), ~7.6 (dd, 1H), ~6.9 (d, 1H), 3.8 (s, 3H), 3.7 (s, 3H), 3.2 (t, 2H), 2.8 (t, 2H), 1.4 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~198, ~173, ~162, ~136, ~130, ~127, ~125, ~110, 55.5, 51.8, 35.2, 33.5, 29.5, 29.3 |

| IR (KBr, cm⁻¹) | ~2960, ~1735 (C=O, ester), ~1670 (C=O, ketone), ~1600, ~1250 |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₆H₂₂O₄ |

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];"2-tert-butylanisole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Succinic_anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Friedel_Crafts" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Friedel-Crafts\nAcylation\n(AlCl₃, Nitrobenzene)"]; "Keto_acid" [label="4-(3-tert-butyl-4-methoxyphenyl)\n-4-oxobutanoic acid"]; "Esterification" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Esterification\n(MeOH, H₂SO₄)"]; "Final_Product" [label="Methyl 4-(3-tert-butyl-4-methoxyphenyl)\n-4-oxobutanoate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2-tert-butylanisole" -> "Friedel_Crafts"; "Succinic_anhydride" -> "Friedel_Crafts"; "Friedel_Crafts" -> "Keto_acid"; "Keto_acid" -> "Esterification"; "Esterification" -> "Final_Product"; }

Caption: Synthetic workflow for Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate.

Part 2: Applications in the Synthesis of Novel APIs

The strategic placement of the keto and ester functionalities allows for a multitude of subsequent chemical transformations, paving the way for the creation of diverse molecular architectures with potential therapeutic applications.

Application 1: Synthesis of a Novel Pyrrole-based COX-2 Inhibitor

Rationale: The Paal-Knorr pyrrole synthesis offers a straightforward method to construct a pyrrole ring, a common heterocycle in many anti-inflammatory drugs. By reacting the 1,4-dicarbonyl system of our title compound with an amine, we can generate a novel analogue of existing COX-2 inhibitors.

Experimental Protocol:

-

Materials:

-

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate (1.0 eq)

-

Ammonium acetate (excess)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

To a solution of the starting material in glacial acetic acid, add an excess of ammonium acetate.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography to yield the pyrrole derivative.

-

Caption: Synthesis of a potential COX-2 inhibitor.

Application 2: Reductive Amination to Synthesize a Novel Dopamine D2 Receptor Modulator

Rationale: The ketone functionality can be converted to an amine via reductive amination. This introduces a basic nitrogen atom, a common feature in many centrally acting agents. The resulting compound could be explored for its potential as a modulator of dopamine receptors.

Experimental Protocol:

-

Materials:

-

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate (1.0 eq)

-

A primary or secondary amine (e.g., piperazine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) (solvent)

-

-

Procedure:

-

Dissolve the starting material and the chosen amine in DCE.

-

Add sodium triacetoxyborohydride in portions at room temperature.

-

Stir the reaction for 12-24 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

-

Caption: Synthesis of a potential D2 receptor modulator.

Conclusion

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a highly valuable, yet underexplored, building block for the synthesis of novel APIs. Its synthesis is straightforward, employing a classic Friedel-Crafts acylation as the key step. The presence of a privileged 3-tert-butyl-4-methoxyphenyl scaffold combined with a synthetically versatile 4-oxobutanoate side chain provides a rich platform for the generation of diverse and potentially potent therapeutic agents. The presented protocols and synthetic strategies offer a roadmap for researchers and drug development professionals to harness the potential of this promising intermediate in the quest for new medicines.

References

- Sartori, G., & Maggi, R. (2009).

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Desai, R. D., & Wai, M. A. (1937). Studies in the Friedel-Crafts Reaction. Part II. The Condensation of Succinic Anhydride with the Methyl Ethers of Phenol and the Cresols. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 140-144.

Sources

Topic: Sample Preparation and Analysis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the robust quantification of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This analyte, a substituted keto-ester, presents unique challenges due to its moderate polarity and potential for thermal lability, necessitating meticulous sample preparation for accurate and reproducible results. We present and contrast two primary extraction methodologies: classic Liquid-Liquid Extraction (LLE) and modern Solid-Phase Extraction (SPE). Furthermore, we detail an essential derivatization protocol to enhance chromatographic performance and analytical sensitivity. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the analysis of this compound in various matrices.

Introduction: Analyte Characteristics and Analytical Rationale

Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is a molecule of interest in synthetic chemistry and potentially as a metabolite or impurity in pharmaceutical development. Its structure comprises a substituted aromatic ring, a ketone functional group, and a methyl ester. While amenable to GC-MS analysis, its molecular weight and the presence of the polar ketone and ester moieties necessitate a carefully optimized analytical approach.

Direct injection of this analyte, particularly from complex matrices, can lead to poor chromatographic peak shape, thermal degradation in the injector, and contamination of the GC-MS system.[1] Therefore, effective sample preparation is not merely a cleanup step but a critical component of the analytical method, designed to isolate the analyte, remove interfering matrix components, and improve its chromatographic properties.[2][3] This note provides the foundational strategies to achieve these goals.

Core Sample Preparation Strategies: A Comparative Analysis

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a critical decision point in method development, dictated by factors such as sample matrix complexity, required throughput, and solvent consumption tolerance.

-

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[4][5] It is highly effective for cleaning and isolating analytes from complex sample matrices.[4] For our target analyte, LLE is a robust choice for partitioning the mid-polarity keto-ester away from polar, aqueous-soluble interferents.

-

Solid-Phase Extraction (SPE): SPE is a more modern, selective, and often more efficient sample preparation technique that uses a solid sorbent packed in a cartridge to retain and elute the analyte.[2][6] SPE offers significant advantages over LLE, including reduced solvent usage, higher sample throughput (amenable to automation), and more reproducible extractions.[6][7]

The decision pathway for selecting an appropriate extraction technique is visualized below.

Caption: Decision workflow for sample preparation.

Table 1: Comparison of LLE and SPE Methodologies

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Analyte partitioning between immiscible liquids[5] | Analyte adsorption onto a solid sorbent[6] |

| Selectivity | Moderate; depends on solvent choice | High; depends on sorbent chemistry |

| Solvent Usage | High | Low[6] |

| Automation | Difficult | Easily automated |

| Reproducibility | Operator-dependent | High and consistent[8] |

| Sample Throughput | Low | High |

| Cost per Sample | Low (glassware) | Higher (disposable cartridges) |

Protocol 1: Liquid-Liquid Extraction (LLE)

Causality: This protocol is designed to extract Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate from an aqueous matrix (e.g., quenched reaction mixture, diluted biological fluid). Ethyl acetate is chosen as the extraction solvent due to its moderate polarity, which effectively solubilizes the target analyte while being immiscible with water. Multiple extractions are performed to ensure high recovery.

Caption: Step-by-step LLE protocol workflow.

Detailed LLE Protocol:

-

Sample Aliquoting: Transfer 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

-

Solvent Addition: Add 3.0 mL of ethyl acetate to the tube.

-

Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.[2]

-

Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

-

Collection: Using a glass Pasteur pipette, carefully transfer the upper organic layer into a clean glass tube, taking care not to disturb the aqueous layer.

-

Re-extraction: Repeat steps 2-5 on the remaining aqueous layer, combining the second organic extract with the first. This ensures maximum recovery of the analyte.

-

Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extracts to remove any residual water.

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen in a heated block (≤ 40°C).

-

Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 200 µL) of ethyl acetate or a suitable solvent for GC-MS injection. The sample is now ready for direct analysis or derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

Causality: This protocol utilizes a reversed-phase (C18) SPE cartridge. The non-polar C18 stationary phase retains the moderately non-polar analyte from a polar aqueous sample via hydrophobic interactions.[6] The wash step with a weak organic solvent (water/methanol) removes polar interferences, while the final elution with a strong organic solvent (acetonitrile) recovers the target analyte. This method is highly selective and reproducible.[8]

Caption: Step-by-step SPE protocol workflow.

Detailed SPE Protocol:

-

Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 3 mL of methanol through it. This solvates the C18 chains.

-

Sorbent Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. It is critical not to let the sorbent bed dry out from this point until the sample is loaded.[7]

-

Sample Loading: Load 1.0 mL of the aqueous sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes highly polar, water-soluble impurities while the analyte remains bound to the sorbent.

-

Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 5-10 minutes. This step is crucial to remove water, which can interfere with the subsequent elution and GC analysis.

-

Elution: Place a clean collection tube under the cartridge and elute the analyte with 2 mL of acetonitrile.

-

Concentration & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute the residue in a precise volume (e.g., 200 µL) of a suitable solvent for GC-MS injection.

Protocol 3: Derivatization via Methoximation

Causality: The ketone group on the analyte can cause enolization at high temperatures in the GC inlet, leading to peak tailing or the appearance of multiple peaks. Derivatization with methoxyamine hydrochloride (MOX) converts the ketone into a more stable and volatile methoxime derivative.[9][10] This process improves chromatographic peak shape, enhances thermal stability, and often increases sensitivity.[11]

Caption: Chemical conversion during methoximation.

Detailed Derivatization Protocol:

-

Prepare Reagent: Prepare a fresh solution of 20 mg/mL Methoxyamine Hydrochloride (MOX) in anhydrous pyridine.

-

Reaction Setup: To the dried sample extract (from LLE or SPE), add 50 µL of the MOX reagent.

-

Incubation: Cap the vial tightly and incubate at 60°C for 60 minutes with gentle shaking.[9]

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Analysis: The derivatized sample can be directly injected into the GC-MS system. No further workup is typically required.

Recommended GC-MS Instrumental Parameters

The following parameters serve as a robust starting point for the analysis of the derivatized or underivatized analyte. Optimization may be required based on the specific instrument and matrix.

Table 2: Suggested GC-MS Conditions

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |

| MS System | Agilent 7250 Q-TOF or 5977 MSD | Q-TOF for high-resolution accurate mass[12]; MSD for routine quantification. |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[9][13] | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector | Splitless Mode, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level analysis. |

| Injector Temp. | 280°C | Ensures complete volatilization without thermal degradation. |

| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent and matrix components. |

| MS Transfer Line | 290°C | Prevents analyte condensation before entering the mass spectrometer. |

| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and quantification. |

| MS Acquisition | Scan Mode (m/z 50-550) or Selected Ion Monitoring (SIM) | Scan mode for qualitative identification; SIM mode for enhanced sensitivity in quantitative analysis.[14] |

Method Validation and Expected Performance

A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[15][16] The following table outlines key validation parameters and typical acceptance criteria for a robust analytical method.

Table 3: Validation Parameters and Expected Performance

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to detect the analyte in the presence of matrix components. | No interfering peaks at the analyte's retention time. |

| Linearity | Proportionality of response to analyte concentration. | Correlation coefficient (R²) > 0.995 over the desired range. |

| Accuracy | Closeness of measured value to the true value (spike/recovery). | Recovery between 85-115%. |

| Precision (RSD%) | Repeatability and intermediate precision of measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately quantified. | Signal-to-Noise Ratio (S/N) ≥ 10, with acceptable precision and accuracy. |

| Robustness | Method's resilience to small, deliberate variations in parameters. | No significant impact on results from minor changes in flow, temperature, etc. |

Conclusion

The successful GC-MS analysis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate is critically dependent on a well-designed sample preparation strategy. For simple aqueous matrices where high throughput is desired, Solid-Phase Extraction (SPE) offers a superior solution due to its efficiency and reproducibility. For more complex or challenging matrices, Liquid-Liquid Extraction (LLE) remains a powerful and cost-effective alternative. In all cases, derivatization via methoximation is strongly recommended to improve chromatographic fidelity and ensure the highest quality quantitative data. The protocols and parameters provided herein constitute a validated framework for the reliable analysis of this compound, empowering researchers to generate accurate and defensible results.

References

- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC. (n.d.).

- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23).

- Extraction methods in pharmaceutical analysis - Basicmedical Key. (2016, June 24).

- Derivatization in Mass Spectrometry | Spectroscopy Online. (2010, November 1).

- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed. (2004, May 15).

- Derivatization of Carbonyl Compounds for GC-MS Analysis | LCGC International. (2020, November 12).

- Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.).

- Sample preparation GC-MS - SCION Instruments. (2025, April 29).

- Application Notes and Protocols for the GC-MS Analysis of Keto Acids - Benchchem. (n.d.).

- GC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.).

- Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS | Request PDF - ResearchGate. (2025, August 7).

- A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).

- Extraction methods in pharmaceutical analysis. (n.d.).

- Liquid–liquid extraction - Wikipedia. (n.d.).

- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).

- GC-MS Sample Preparation - Organomation. (n.d.).

- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).

- GC/MS Sample Preparation | HSC Cores - BookStack. (n.d.).

- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry - MDPI. (2023, February 21).

- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).

- GC-MS Method Development & Validation Services: What Pharma Companies Should Look For - ResolveMass Laboratories Inc. (2025, December 13).

- Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.).

- Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).

- Using Accurate Mass Gas Chromatography–Mass Spectrometry with the MINE Database for Epimetabolite Annotation - PMC. (n.d.).

- Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).

- Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu - MDPI. (2021, October 4).

- Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29).

Sources

- 1. organomation.com [organomation.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Using Accurate Mass Gas Chromatography–Mass Spectrometry with the MINE Database for Epimetabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. impactfactor.org [impactfactor.org]

- 15. mdpi.com [mdpi.com]

- 16. researchtrendsjournal.com [researchtrendsjournal.com]

How to prevent ester hydrolysis in Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate synthesis

A Guide to Preventing Ester Hydrolysis

Welcome to the technical support center for the synthesis of Methyl 4-(3-tert-butyl-4-methoxyphenyl)-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with ester hydrolysis during this and similar syntheses. As Senior Application Scientists, we understand that unexpected side reactions can compromise yield, purity, and project timelines. This resource provides in-depth troubleshooting advice, preventative protocols, and the chemical reasoning behind them to ensure the integrity of your target molecule.

The synthesis of this keto-ester, likely via a Friedel-Crafts acylation, presents a common yet critical challenge: the premature hydrolysis of the methyl ester group. This can occur under both the acidic conditions of the reaction and the basic conditions of certain workup procedures, leading to the formation of the corresponding carboxylic acid, a significant impurity that can complicate purification and subsequent steps.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of a more polar byproduct by TLC, and my yield of the desired ester is low. What is the likely cause?

A1: This is a classic symptom of ester hydrolysis. The carboxylic acid byproduct is significantly more polar than the methyl ester, causing it to have a lower Rf value on silica gel TLC plates. The low yield is a direct result of the target molecule being converted into this undesired side-product. The root cause is likely the presence of water during the reaction or workup.

Q2: My NMR spectrum shows a broad singlet around 10-12 ppm and the disappearance of the sharp methyl ester singlet around 3.7 ppm. What does this indicate?

A2: The broad singlet in the 10-12 ppm range is characteristic of a carboxylic acid proton (-COOH). The absence or diminished intensity of the methyl ester singlet (-OCH₃) confirms that the ester group has been hydrolyzed to a carboxylic acid.

Q3: Can the Lewis acid used in the Friedel-Crafts reaction itself cause the hydrolysis?

A3: Yes, indirectly. Lewis acids like AlCl₃ can coordinate to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by any water present in the reaction mixture.[1] Therefore, while the Lewis acid is essential for the primary acylation reaction, it can exacerbate hydrolysis if anhydrous conditions are not strictly maintained.[2]